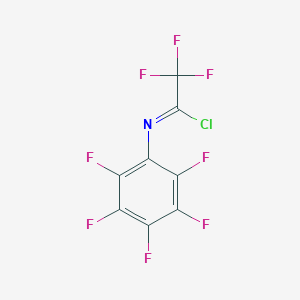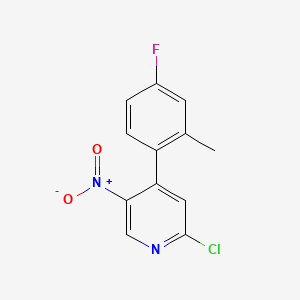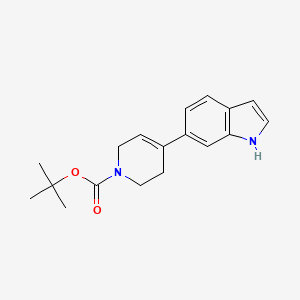
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features both indole and dihydropyridine moieties. The indole ring is a common structure in many biologically active molecules, while the dihydropyridine ring is often found in calcium channel blockers used in the treatment of hypertension.
準備方法
The synthesis of tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the indole ring through the Batcho–Leimgruber synthetic protocol, which includes the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal to form enamines, followed by reductive cyclization . The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt .
化学反応の分析
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro groups on the indole ring can be reduced to amino groups using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Cyclization: The dihydropyridine ring can undergo cyclization reactions to form more complex ring systems.
科学的研究の応用
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, including neurotransmitters and plant hormones.
Medicine: The dihydropyridine ring is a key structure in many calcium channel blockers, making this compound a potential candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with various molecular targets. The indole ring can interact with neurotransmitter receptors, while the dihydropyridine ring can block calcium channels, affecting cellular calcium levels and influencing various physiological processes.
類似化合物との比較
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate can be compared with other compounds that feature indole or dihydropyridine rings:
Indole-3-acetic acid: A plant hormone that promotes cell elongation.
Serotonin: A neurotransmitter that regulates mood, appetite, and sleep.
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
特性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
tert-butyl 4-(1H-indol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-7-13(8-11-20)15-5-4-14-6-9-19-16(14)12-15/h4-7,9,12,19H,8,10-11H2,1-3H3 |
InChIキー |
VVSQFBNCSCURDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


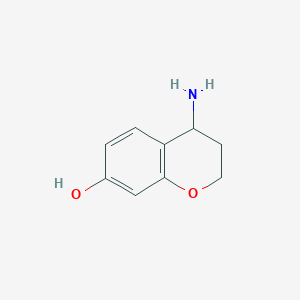
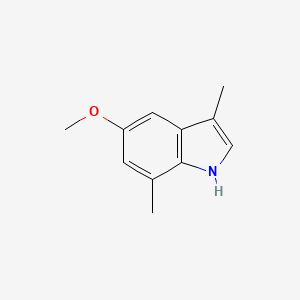
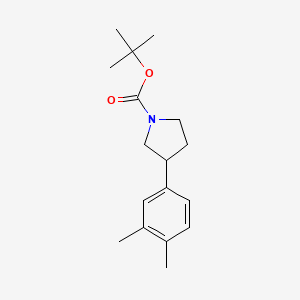
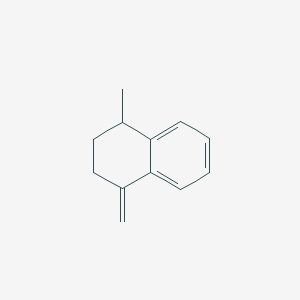
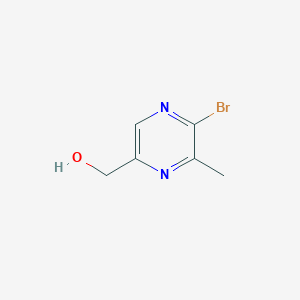
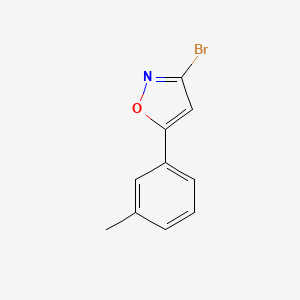
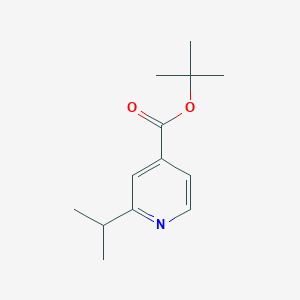
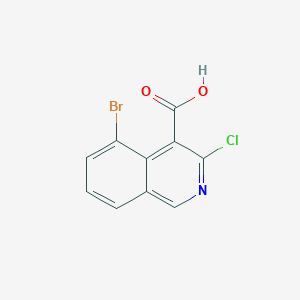
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
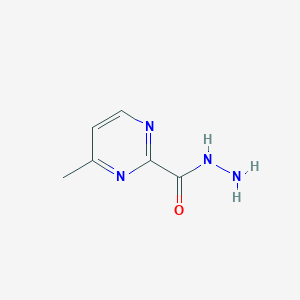
![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)

